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Compound of Interest

Compound Name: N-Nitrosodiethylamine-d10

Cat. No.: B1436862 Get Quote

N-Nitrosodiethylamine-d10: An In-Depth
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data,

toxicological properties, and experimental considerations for N-Nitrosodiethylamine-d10
(NDEA-d10). This deuterated nitrosamine is a critical analytical standard and research tool in

studies of N-nitrosamine carcinogenicity and metabolism. Given its classification as a probable

human carcinogen, stringent safety protocols are paramount when handling this compound.

Section 1: Chemical and Physical Properties
N-Nitrosodiethylamine-d10 is the isotopically labeled analog of N-Nitrosodiethylamine

(NDEA), where the ten hydrogen atoms on the two ethyl groups have been replaced with

deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based

analytical methods.

Table 1: Physical and Chemical Properties of N-Nitrosodiethylamine-d10
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Property Value Reference

Chemical Formula C₄D₁₀N₂O [1][2]

Molecular Weight 112.20 g/mol [1][2]

CAS Number 1219794-54-3 [1][2]

Appearance
Light yellow to yellow

liquid/grease
[3]

Solubility
Soluble in water, lipids, and

other organic solvents.
[2][4]

Storage Temperature
Store at -20°C or -80°C for

long-term storage.
[1][5]

Section 2: Safety and Hazard Information
NDEA-d10, like its non-deuterated counterpart, is classified as a probable human carcinogen

and requires handling with extreme caution in a controlled laboratory setting.

Table 2: Hazard Identification and Safety Precautions
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Hazard Statement Precautionary Measures First Aid

Toxic if swallowed.

Wash hands thoroughly after

handling. Do not eat, drink or

smoke when using this

product.

If swallowed: Immediately call

a poison center or doctor.

Rinse mouth.

May cause cancer.

Obtain special instructions

before use. Do not handle until

all safety precautions have

been read and understood.

Use personal protective

equipment as required.

If exposed or concerned: Get

medical advice/attention.

Suspected of causing genetic

defects.

Obtain special instructions

before use. Do not handle until

all safety precautions have

been read and understood.

Use personal protective

equipment as required.

If exposed or concerned: Get

medical advice/attention.

May be harmful if inhaled or

absorbed through the skin.

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. Use only outdoors or in a

well-ventilated area. Wear

protective gloves/protective

clothing/eye protection/face

protection.

If inhaled: Remove person to

fresh air and keep comfortable

for breathing. If on skin: Wash

with plenty of water.

Personal Protective Equipment (PPE): A comprehensive list of required PPE includes a lab

coat (back-closure gown recommended), double nitrile rubber gloves, and CSA-approved

safety glasses. For certain procedures, a NIOSH-approved N-95 respirator may be necessary.

[6][7]

Section 3: Metabolic Activation and Mechanism of
Carcinogenicity
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N-Nitrosodiethylamine requires metabolic activation to exert its carcinogenic effects. This

process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic

pathway leads to the formation of reactive electrophiles that can form adducts with DNA,

leading to mutations and the initiation of cancer.

Metabolic Activation Pathway
The metabolic activation of NDEA proceeds through the following key steps:

α-Hydroxylation: CYP enzymes, particularly CYP2E1, catalyze the hydroxylation of one of

the α-carbon atoms of the ethyl groups.[5]

Decomposition: The resulting α-hydroxy-N-nitrosodiethylamine is unstable and

spontaneously decomposes.

Formation of Ethyldiazonium Ion: This decomposition releases acetaldehyde and generates

a highly reactive ethyldiazonium ion.

DNA Adduct Formation: The ethyldiazonium ion is a potent ethylating agent that can react

with nucleophilic sites on DNA bases, forming various DNA adducts. The formation of O⁶-

ethyldeoxyguanosine and O⁴-ethyldeoxythymidine are considered to be key mutagenic

lesions.[5]
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Metabolic Activation and Carcinogenic Mechanism of N-Nitrosodiethylamine
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Caption: Metabolic activation of N-Nitrosodiethylamine leading to DNA damage and cancer

initiation.

Section 4: Experimental Protocols and
Methodologies
The following sections provide summaries of key experimental procedures involving N-

nitrosodiethylamine. These are intended as overviews and for detailed, step-by-step protocols,

consultation of the cited literature is essential.

Induction of Carcinogenesis in Rodents
N-nitrosodiethylamine is widely used to induce tumors in animal models, particularly

hepatocellular carcinoma in rats and mice.

Objective: To induce tumor formation in rodents for carcinogenicity studies.

Methodology Summary:

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[2][8]

Compound Preparation: N-Nitrosodiethylamine is typically dissolved in sterile saline or

drinking water.[2][9]

Administration:

Intraperitoneal (i.p.) Injection: A single i.p. injection of NDEA (e.g., 200 mg/kg body weight

in rats) can be used to initiate hepatocarcinogenesis.[9]

Drinking Water: Continuous administration in drinking water at low concentrations (e.g.,

0.5 mg/100 ml for rats) over an extended period can also induce tumors.[2]

Monitoring: Animals are monitored for signs of toxicity and tumor development. Body weight

is recorded regularly.

Termination and Analysis: At the end of the study period (which can range from weeks to

months), animals are euthanized, and target organs (primarily the liver) are collected for
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histopathological analysis to identify and characterize tumors.[2][9]

Detection of DNA Adducts by ³²P-Postlabeling Assay
This highly sensitive method is used to detect and quantify DNA adducts formed by

carcinogens like NDEA.

Objective: To measure the levels of NDEA-induced DNA adducts in target tissues.

Methodology Summary:

DNA Isolation: High-quality DNA is isolated from the target tissue (e.g., liver) of NDEA-

exposed animals.

DNA Digestion: The DNA is enzymatically hydrolyzed to individual deoxynucleoside 3'-

monophosphates using micrococcal nuclease and spleen phosphodiesterase.

Adduct Enrichment: The bulky, hydrophobic NDEA-DNA adducts can be enriched from the

normal nucleotides, often using nuclease P1 digestion.[10][11]

³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from

[γ-³²P]ATP using T4 polynucleotide kinase.[10][12]

Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-

³²P]ATP and normal nucleotides using thin-layer chromatography (TLC) or high-performance

liquid chromatography (HPLC).[1][4]

Detection and Quantification: The separated adducts are detected by autoradiography and

quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed

as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal

nucleotides.[10][11]
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Workflow for ³²P-Postlabeling Assay of DNA Adducts
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6. Detection & Quantification
(Autoradiography, Scintillation)
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Caption: A simplified workflow of the ³²P-postlabeling assay for DNA adduct detection.

Genotoxicity Assessment using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a versatile method for measuring DNA

strand breaks in individual cells.

Objective: To assess the genotoxic potential of NDEA by detecting DNA damage.
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Methodology Summary:

Cell Preparation: A single-cell suspension is prepared from the target tissue or cell culture

exposed to NDEA.[8]

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto

a microscope slide.

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to

remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis

buffer to unwind the DNA and then subjected to an electric field. DNA with strand breaks will

migrate from the nucleus towards the anode, forming a "comet tail". The amount of DNA in

the tail is proportional to the extent of DNA damage.[13]

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide

or SYBR Green) and visualized using a fluorescence microscope.

Image Analysis: Comet images are analyzed using specialized software to quantify the

extent of DNA damage, typically by measuring parameters such as tail length, tail intensity,

and tail moment.[8][13]

Section 5: Analytical Methodologies
Accurate quantification of N-Nitrosodiethylamine-d10 is crucial for its use as an internal

standard in various analytical applications, particularly in the analysis of N-nitrosamine

impurities in pharmaceuticals and environmental samples.

Table 3: Analytical Techniques for N-Nitrosodiethylamine Detection
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Technique Description Key Considerations

Gas Chromatography-Mass

Spectrometry (GC-MS)

A common method for the

analysis of volatile

nitrosamines. Separation is

achieved on a GC column

followed by detection using a

mass spectrometer.

Requires appropriate sample

preparation, such as liquid-

liquid extraction or solid-phase

extraction, to remove matrix

interferences.[14]

Liquid Chromatography-Mass

Spectrometry (LC-MS/MS)

Offers high sensitivity and

selectivity for the analysis of

nitrosamines in complex

matrices like pharmaceutical

drug products.

The choice of ionization source

(e.g., APCI) and MS/MS

transitions is critical for

achieving low detection limits.

[15]

High-Performance Liquid

Chromatography (HPLC) with

UV Detection

A less sensitive but more

accessible method for the

quantification of NDEA.

Detection is typically

performed at around 230 nm.

The mobile phase composition

needs to be optimized for

adequate separation from

other components.[3][16]

Section 6: Conclusion
N-Nitrosodiethylamine-d10 is an indispensable tool for research into the toxicology and

analytical detection of N-nitrosamines. Its carcinogenic nature necessitates rigorous adherence

to safety protocols. A thorough understanding of its metabolic activation, mechanism of action,

and the experimental methodologies used for its study is essential for professionals in the fields

of toxicology, pharmacology, and drug development. This guide provides a foundational

overview to support the safe and effective use of this important research chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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